![molecular formula C18H16ClN3O2 B2546835 N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide CAS No. 1645542-98-8](/img/structure/B2546835.png)
N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide, commonly known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic properties in various neurological disorders.
Wirkmechanismus
CEP-1347 inhibits the JNK pathway by binding to the ATP-binding site of JNK and preventing its activation. This leads to a decrease in the phosphorylation of c-Jun and other downstream targets, ultimately resulting in reduced neuronal apoptosis and inflammation.
Biochemical and Physiological Effects:
Studies have shown that CEP-1347 can protect dopaminergic neurons from degeneration in animal models of Parkinson's disease. It has also been shown to reduce amyloid-beta-induced toxicity in cell culture models of Alzheimer's disease. In addition, CEP-1347 has been shown to have anti-inflammatory effects in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CEP-1347 in lab experiments is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation is that CEP-1347 has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
For research on CEP-1347 include further studies on its potential therapeutic properties in neurological disorders, as well as investigations into its pharmacokinetics and pharmacodynamics. In addition, there is potential for the development of more potent and selective JNK inhibitors based on the structure of CEP-1347.
Synthesemethoden
CEP-1347 can be synthesized using a multi-step process involving the reaction of 3-chlorobenzyl cyanide with 2-aminoacetaldehyde dimethyl acetal, followed by the reaction of the resulting intermediate with 3-methylbenzoyl chloride. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been studied for its potential therapeutic properties in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal apoptosis and inflammation.
Eigenschaften
IUPAC Name |
N-[2-[[(3-chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-4-2-6-14(8-12)18(24)21-11-17(23)22-16(10-20)13-5-3-7-15(19)9-13/h2-9,16H,11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUYNJBRWOPFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC(C#N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Chlorophenyl)(cyano)methyl]-2-[(3-methylphenyl)formamido]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.